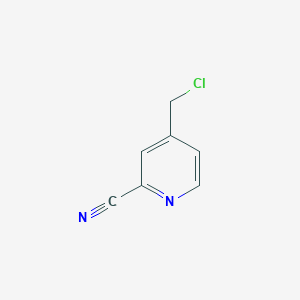

4-(Chloromethyl)picolinonitrile

Übersicht

Beschreibung

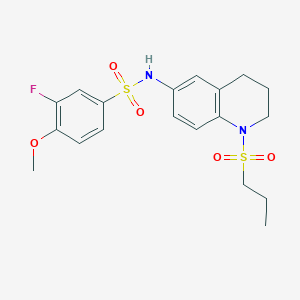

4-(Chloromethyl)picolinonitrile, also known as 4-chloropicolinonitrile, is a chemical compound with the molecular formula CHClN . It has an average mass of 138.554 Da and a monoisotopic mass of 137.998474 Da .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are references to synthetic approaches to related compounds. For instance, a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .Molecular Structure Analysis

The molecular structure of this compound includes one freely rotating bond . It has a density of 1.3±0.1 g/cm³, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .Physical and Chemical Properties Analysis

This compound has a molar refractivity of 33.9±0.4 cm³ and a molar volume of 104.1±5.0 cm³ . It has a polar surface area of 37 Ų and a polarizability of 13.5±0.5 10^-24 cm³ . Its surface tension is 56.7±5.0 dyne/cm .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

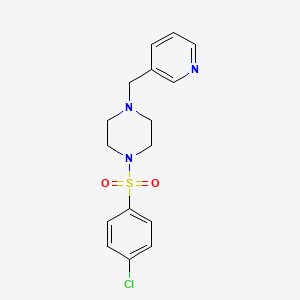

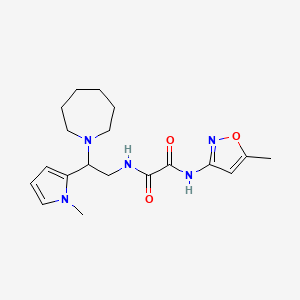

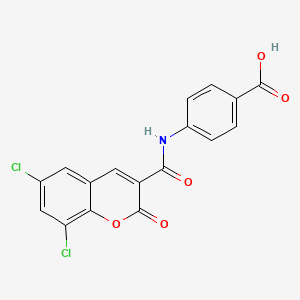

4-(Chloromethyl)picolinonitrile plays a crucial role in synthesizing new compounds. For instance, it's used in the synthesis of 3-hydroxy-4-substituted picolinonitriles, achieved via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara et al., 2018). Additionally, it's involved in the formation of highly cytotoxic palladium(II) pincer complexes, which have potential applications in cancer treatment (Churusova et al., 2017).

Chemical Analysis and Detection Techniques

This compound has applications in chemical analysis, particularly in the development of sensors. An example includes its use in detecting hydrogen cyanide in air through a reaction process involving color change and absorbance measurement (Bentley & Alder, 1989).

Biodegradation and Environmental Applications

This compound is relevant in environmental science, particularly in the biodegradation of pollutants. Research has shown the degradation of similar compounds (like 5-chloro-2-picolinic acid) by specific bacterial strains, which is crucial for environmental remediation (Wu et al., 2017).

Pharmaceutical Research

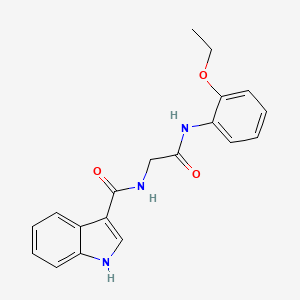

It's also significant in pharmaceutical research. The compound is used in synthesizing intermediates for novel anticancer agents, highlighting its importance in drug discovery and development (Li et al., 2010).

Material Science and Organic Electronics

In material science, particularly in organic electronics, this compound is utilized in the construction of host materials for phosphorescent organic light-emitting diodes (PHOLEDs) (Liu et al., 2018).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4-(Chloromethyl)picolinonitrile were not found in the search results, it’s worth noting that related compounds, such as 3-hydroxy-4-substituted picolinonitriles, have been studied for their photophysical properties . This suggests potential future research directions in the study of the photophysical properties of this compound and related compounds.

Wirkmechanismus

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 4-(Chloromethyl)picolinonitrile is largely dependent on the specific chemical reactions it is used in. For instance, one study reports a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines . In this context, this compound could potentially act as a reagent or intermediate.

Pharmacokinetics

It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .

Biochemische Analyse

Biochemical Properties

4-(Chloromethyl)picolinonitrile is known to interact with various enzymes and proteins. The compound contains a chloromethyl group that reacts with thiols, likely in a glutathione S-transferase–mediated reaction . This interaction suggests that this compound may play a role in biochemical reactions involving glutathione, a crucial antioxidant in cells .

Cellular Effects

Given its potential interactions with glutathione, it may influence cellular processes related to oxidative stress and detoxification

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interactions with thiols via a glutathione S-transferase–mediated reaction . This reaction could lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects. The specific molecular mechanisms remain to be fully elucidated.

Metabolic Pathways

Given its potential interaction with glutathione, it may be involved in pathways related to oxidative stress and detoxification .

Eigenschaften

IUPAC Name |

4-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZYVGDEDFKTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)

![N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2461959.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)

![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)